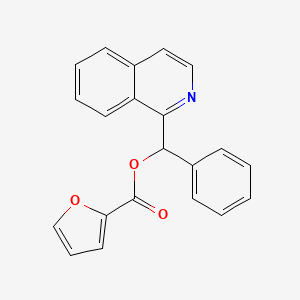

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

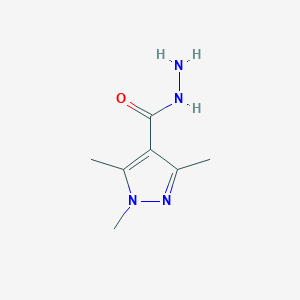

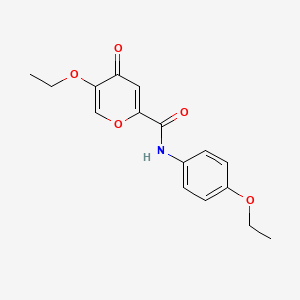

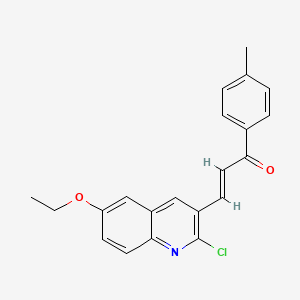

“Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate” is a complex organic compound that contains several functional groups and rings, including an isoquinoline ring, a phenyl ring, a furan ring, and a carboxylate group . Isoquinoline is a heterocyclic aromatic organic compound, similar to quinoline . Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate” is complex due to the presence of multiple functional groups and rings. Isoquinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .Aplicaciones Científicas De Investigación

Bioreductively Activated Pro-drug Systems

Compounds related to Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate have been investigated for their potential as bioreductively activated pro-drug systems. For instance, derivatives involving nitrofuranylmethyl groups are explored for their ability to release therapeutic drugs selectively in hypoxic solid tumors, suggesting applications in targeted cancer therapy (Berry et al., 1997).

Synthesis and Chemical Properties

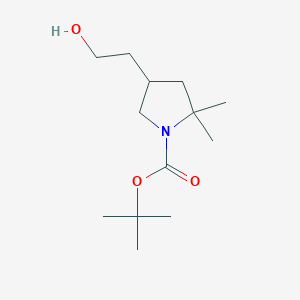

Research into the synthesis and chemical properties of Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate derivatives has led to the development of new synthetic methodologies. For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explores the reaction conditions and diastereoselectivity, hinting at the versatile chemical nature and potential for diverse applications in medicinal chemistry (Kandinska et al., 2006).

Therapeutic Properties

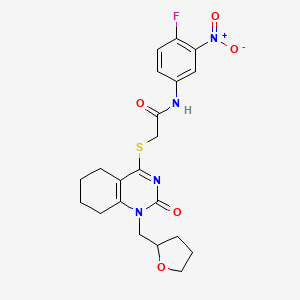

A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative showcases potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the compound's relevance in developing new therapeutic agents (Bonilla-Castañeda et al., 2022).

Anti-tuberculosis Activity

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate derivatives have also been synthesized for their potential anti-tuberculosis activity. Their structural characterization and the evaluation of their biological activity against tuberculosis showcase the compound's application in addressing infectious diseases (Bai et al., 2011).

Anti-inflammatory and Cytotoxicity Evaluation

Derivatives have been evaluated for anti-inflammatory and cytotoxic effects, providing insights into their potential use in developing treatments for inflammation-related disorders. This research also explores the balance between therapeutic efficacy and cytotoxicity, crucial for drug development (Chen et al., 2006).

Direcciones Futuras

The future directions for the study of “Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmacological activities could be explored .

Mecanismo De Acción

Isoquinolines

are a type of heterocyclic compound. They are known to have a variety of therapeutic activities, and new isoquinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .

Furan derivatives

have taken on a special position in the realm of medicinal chemistry. An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus. Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .

Propiedades

IUPAC Name |

[isoquinolin-1-yl(phenyl)methyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-21(18-11-6-14-24-18)25-20(16-8-2-1-3-9-16)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKUCYDTACUCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B2688989.png)

![N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2688991.png)

![ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2688993.png)

![2-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B2689005.png)

![2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2689007.png)